

## A Comparative Guide to the Biosynthesis of Kidamycin and Hedamycin

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For Researchers, Scientists, and Drug Development Professionals

**Kidamycin** and hedamycin, both members of the pluramycin family of antitumor antibiotics, share a common angucycline core but differ in their C2 side chains and glycosylation patterns. [1][2] These structural distinctions, which arise from fascinating variations in their biosynthetic pathways, have significant implications for their biological activity. This guide provides a detailed comparison of the biosynthetic routes to **kidamycin** and hedamycin, supported by experimental data and methodologies, to aid researchers in understanding and potentially engineering these potent natural products.

### **Biosynthetic Gene Cluster Organization**

The biosynthetic gene clusters (BGCs) for **kidamycin** and hedamycin, isolated from Streptomyces sp. W2061 and Streptomyces griseoruber respectively, exhibit a high degree of similarity in both gene content and organization, suggesting a shared evolutionary origin.[1][2] [3] Both clusters harbor a rare hybrid type I/type II polyketide synthase (PKS) system responsible for the assembly of the polyketide backbone.

Table 1: Comparison of Key Genes in the **Kidamycin** and Hedamycin Biosynthetic Gene Clusters



Gene (Kidamycin)	Homolog (Hedamycin)	Proposed Function	Reference
Kid12-20	HedC, HedD, HedE, etc.	Core polyketide backbone synthesis (Type II PKS)	
Kid14	HedU	Side chain synthesis (Type I PKS)	
Kid7	HedJ	C-10 N,N- dimethylvancosamine C-glycosyltransferase	
Kid21	HedL	C-8 anglosamine C- glycosyltransferase	
Kid4, Kid9	-	N,N- dimethylvancosamine biosynthesis (methyltransferases)	
Kid24	-	Anglosamine biosynthesis (methyltransferase)	<del>-</del>
-	HedT	Acetyl starter unit synthesis for side chain (Type I PKS)	

# Core Polyketide Synthesis: A Shared Hybrid Strategy

The biosynthesis of the angucycline core in both **kidamycin** and hedamycin pathways commences with a type II PKS system that iteratively condenses malonyl-CoA extender units. A key feature of these pathways is the utilization of a type I PKS system to generate the starter unit for the type II PKS, a hallmark of their hybrid nature.

## **Divergence in Side Chain Biosynthesis**



The primary structural divergence between **kidamycin** and hedamycin originates from the biosynthesis of the C2 side chain.

- Hedamycin: The bis-epoxide side chain of hedamycin is synthesized by the iterative action of
  the type I PKS modules HedT and HedU. HedT provides an acetyl starter unit, which is then
  extended by two rounds of malonyl-CoA incorporation catalyzed by HedU, followed by
  reduction and dehydration to form a hexadienyl intermediate. Subsequent tailoring enzymes
  are proposed to catalyze the epoxidation reactions.
- **Kidamycin**: In contrast, the **kidamycin** BGC features the type I PKS Kid14, which is homologous to HedU. Kid14 is proposed to synthesize a butenyl starter unit, which is then incorporated by the type II PKS, leading to the characteristic 2-butenyl residue at the C2 position of the **kidamycin** core.

#### **Glycosylation: A Tale of Two Sugars**

Both **kidamycin** and hedamycin are C-glycosylated, a feature crucial for their DNA binding and antitumor activity. However, the nature and attachment of the sugar moieties differ.

- **Kidamycin**: The **kidamycin** aglycone is adorned with two deoxysugars: N,N-dimethylvancosamine and anglosamine. Gene inactivation studies have revealed a sequential glycosylation process. First, the C-glycosyltransferase Kid7 attaches N,N-dimethylvancosamine to the C10 position of the aglycone. Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. The biosynthesis of these sugars involves dedicated methyltransferases (Kid4, Kid9, and Kid24).
- Hedamycin: The hedamycin BGC also contains two putative C-glycosyltransferase genes,
   HedJ and HedL, which are homologous to Kid7 and Kid21, respectively. These enzymes are responsible for the attachment of the deoxysugar moieties found in hedamycin.

# Experimental Protocols Gene Inactivation and Complementation

To elucidate the function of specific genes in the **kidamycin** biosynthetic pathway, targeted gene inactivation is performed using a PCR-targeting-based method.



- Construct Preparation: A disruption cassette containing an apramycin resistance gene (apra)
  flanked by FRT sites is amplified by PCR. The primers used for this amplification also
  contain overhangs homologous to the upstream and downstream regions of the target gene.
- Transformation and Recombination: The resulting PCR product is introduced into E. coli
  BW25113/pIJ790 harboring a cosmid containing the kidamycin BGC. The λ-Red
  recombinase system, induced by L-arabinose, facilitates the replacement of the target gene
  with the disruption cassette.
- Conjugation: The mutated cosmid is transferred from E. coli to a suitable Streptomyces host strain (e.g., S. coelicolor M1146) via intergeneric conjugation.
- Mutant Selection and Verification: Exconjugants are selected on media containing apramycin. The correct gene replacement is verified by PCR analysis and sequencing.
- Complementation: For complementation experiments, the wild-type gene is cloned into an integrative vector (e.g., pSET152) and introduced into the mutant strain.

#### **Heterologous Expression and Product Analysis**

Heterologous expression of the biosynthetic gene clusters in a clean host strain allows for the characterization of the resulting natural products.

- Host Strain:Streptomyces coelicolor M1146, which lacks many endogenous secondary metabolite pathways, is a common host for heterologous expression.
- Expression Construct: The entire biosynthetic gene cluster, typically on a cosmid or BAC, is introduced into the host strain via conjugation or protoplast transformation.
- Fermentation: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., R5A medium) for 7-10 days.
- Extraction: The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate.
- Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography
   (HPLC) coupled with mass spectrometry (MS) and compared with authentic standards of



kidamycin or hedamycin.

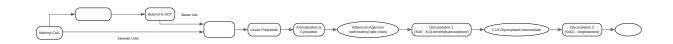
### **Visualizing the Pathways**

The following diagrams illustrate the proposed biosynthetic pathways for the core scaffold of **kidamycin** and hedamycin.



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Figure 1: Proposed biosynthetic pathway for the hedamycin aglycone.



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Figure 2: Proposed biosynthetic pathway for kidamycin.

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#### References



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